Lixivaptan

Übersicht

Beschreibung

Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist . It is being developed as an investigational drug by Palladio Biosciences, Inc., a subsidiary of Centessa Pharmaceuticals plc . As of December 2021, lixivaptan is in Phase III clinical development for the treatment of Autosomal dominant polycystic kidney disease (ADPKD), the most common form of polycystic kidney disease .

Molecular Structure Analysis

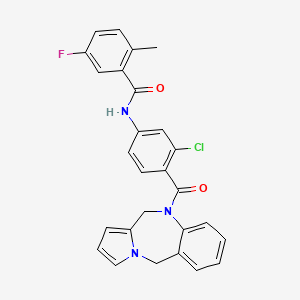

Lixivaptan has the IUPAC name N - [3-chloro-4- (6,11-dihydropyrrolo [2,1-c] [1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide . Its molecular formula is C27H21ClFN3O2 and it has a molar mass of 473.93 g·mol −1 .Chemical Reactions Analysis

Lixivaptan is a vasopressin receptor antagonist with high V2 receptor affinity . It has been shown to prevent dDAVP-induced increase of cytosolic cAMP levels and AQP2 phosphorylation at ser-256 in MCD4 cells .Physical And Chemical Properties Analysis

Lixivaptan has a molecular weight of 473.93 g/mol . It is soluble in DMSO at concentrations of ≥ 100 mg/mL . It should be stored at 4°C, protected from light, dry, and sealed .Wissenschaftliche Forschungsanwendungen

Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Lixivaptan is being studied for its effectiveness and safety in treating ADPKD. Clinical trials are assessing its ability to ameliorate polycystic disease manifestations .

Management of Hyponatremia

Clinical studies suggest that Lixivaptan may play a significant role in treating hyponatremia, which is a condition characterized by low sodium levels in the blood .

Liver Cirrhosis with Ascites (LCWA)

The drug has shown promise in managing water retention symptoms in patients with liver cirrhosis with ascites during clinical trials .

Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

Lixivaptan is being explored as a treatment option for SIADH, a condition where the body makes too much antidiuretic hormone leading to water retention and hyponatremia .

Aquaretic Effect via AQP2 Blockade

Research indicates that Lixivaptan’s aquaretic effect, which promotes the excretion of water without electrolyte loss, is central to its mechanism and is achieved through the blockade of Aquaporin-2 (AQP2) .

Wirkmechanismus

Target of Action

Lixivaptan is an orally-active, non-peptide, selective vasopressin 2 receptor antagonist . The primary target of Lixivaptan is the vasopressin receptor 2 (V2R) located in kidney tubular epithelial cells .

Mode of Action

Lixivaptan inhibits the binding of arginine vasopressin to the vasopressin receptor 2 (V2R) in kidney tubular epithelial cells . This inhibition results in a net effect of aquaresis, or electrolyte-free water excretion . This property of Lixivaptan explains its use as therapies to treat euvolemic and hypervolemic hyponatremia .

Biochemical Pathways

The inhibition of the V2R by Lixivaptan affects the vasopressin-cAMP/PKA signaling cascade . Genetic mutations associated with Autosomal Dominant Polycystic Kidney Disease (ADPKD) cause an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which results in increased cellular proliferation and cyst formation and expansion in the kidney . Because intracellular cAMP is a secondary messenger for vasopressin acting at V2R, Lixivaptan can restore normal levels of intracellular cAMP, thereby delaying cyst growth .

Pharmacokinetics

It is known that lixivaptan is administered orally

Result of Action

The result of Lixivaptan’s action is a reduction in kidney size and cyst volume in animal models of PKD . In particular, Lixivaptan has demonstrated beneficial effects on cystic disease progression in rat and mouse models of ADPKD . It has also been shown to improve polycystic disease symptoms .

Action Environment

The action environment of Lixivaptan is primarily the kidney, where it interacts with the V2R in kidney tubular epithelial cells It is known that lixivaptan is being developed for the treatment of adpkd, a genetic condition that causes cysts to develop in the kidneys

Safety and Hazards

Lixivaptan has been shown to safely and effectively correct serum sodium concentrations in hospitalized patients with euvolemic hyponatremia . The overall rate of adverse events with lixivaptan was similar to that of placebo, and most adverse events observed in the lixivaptan group were well tolerated .

Zukünftige Richtungen

As of February 2022, Centessa Pharmaceuticals has started dosing of the first subject in its pivotal Phase 3 clinical trial (“ACTION Study”) evaluating lixivaptan as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (“ADPKD”) . The trial is expected to enroll approximately 1,350 subjects across more than 200 sites in over 20 countries . The Company anticipates completing enrollment in the second half of 2023 and, if results are supportive, plans to submit a New Drug Application (“NDA”) after completion of the one-year double-blind portion of the study .

Eigenschaften

IUPAC Name |

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHTXRNHTVLQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168472 | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168079-32-1 | |

| Record name | Lixivaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168079-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lixivaptan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168079321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lixivaptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lixivaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIXIVAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5X4B082E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

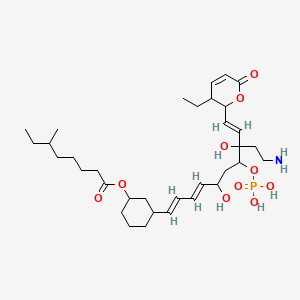

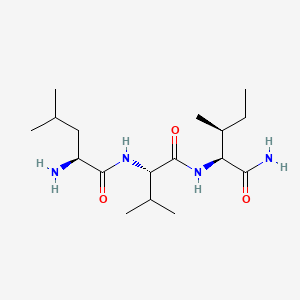

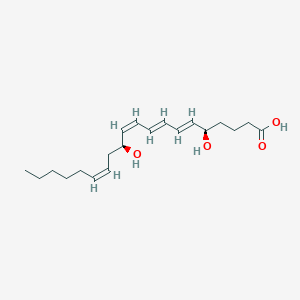

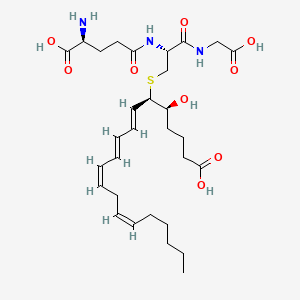

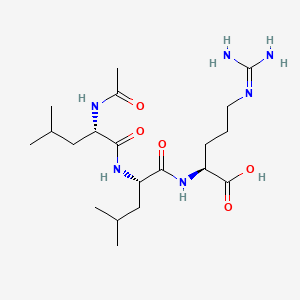

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

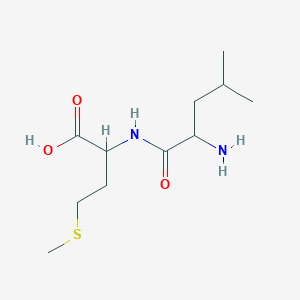

![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1674831.png)

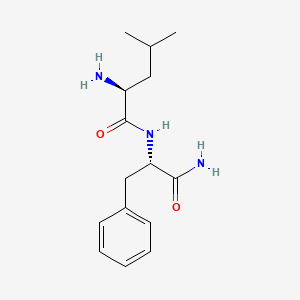

![[D-Ala2]leucine-enkephalin](/img/structure/B1674835.png)